Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-
Overview
Description
Imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The specific compound is notable for its potential therapeutic properties, particularly in the treatment of sleep disorders and other neurological conditions .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacteria.
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to exhibit anti-tb activity against both replicating and non-replicating forms of the bacteria . This suggests that the compound interacts with its targets in a way that inhibits the growth and replication of the tuberculosis bacteria.
Pharmacokinetics
Similar compounds have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The primary result of the compound’s action is the inhibition of the growth and replication of the tuberculosis bacteria . This leads to a reduction in bacterial load, contributing to the treatment of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Acetamide Formation:
Hydroxylation: The addition of the hydroxyl group is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, imidazo[1,2-a]pyridine derivatives have shown significant activity against various pathogens, including bacteria and fungi. This particular compound has been studied for its potential antimicrobial properties .
Medicine
In medicine, the compound is primarily investigated for its effects on the central nervous system. It has shown promise as a hypnotic agent, potentially useful in the treatment of insomnia and other sleep disorders .
Industry
Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs) and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Another imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: A compound with anxiolytic properties.
Necopidem: Known for its sedative effects.
Uniqueness
Imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike zolpidem, which is widely used for short-term treatment of insomnia, this compound may offer a different side effect profile and potentially longer duration of action.
Properties
IUPAC Name |
2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJPCWGOSLMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718708 | |
Record name | 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118026-14-5 | |
Record name | 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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